molecular formula C7H4S3 B1218078 1,3-Benzodithiole-2-thione CAS No. 934-36-1

1,3-Benzodithiole-2-thione

Cat. No. B1218078
CAS RN: 934-36-1
M. Wt: 184.3 g/mol
InChI Key: PTYIRFMMOVOESN-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Benzodithiole-2-thione can be synthesized through several methods, including the reaction of 1,2-benzodithiole-3-thione with ethylene- and trimethylene-diamines, resulting in the displacement of two sulfur atoms to produce o-mercaptophenyl-substituted nitrogen heterocycles (Brown, 1974). Additionally, its reaction with Fe2(CO)9 incorporates two Fe2(CO)6 units, giving a complex with a novel tetradentate RCS2 ligand possessing an iron–carbon bond (Bird et al., 1981).

Molecular Structure Analysis

The molecular structure of 1,3-Benzodithiole-2-thione derivatives has been explored through synthesis and crystal structures analysis. For instance, the synthesis of 2-(thiopyran-4-ylidene)-1,3-benzodithioles with an aryl substituent reveals insights into the relationship between molecular structure and semiconductor properties, highlighting the significance of the compound's structure in determining its chemical behavior (Nishimoto et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 1,3-Benzodithiole-2-thione include its reaction with benzyne, leading to the formation of novel bicyclic sulfonium salts by trapping 1,3-dipolar cycloaddition intermediates (Nakayama et al., 1996). This compound also participates in Wittig reactions to produce dibenzotetrathiafulvalene and other significant products (Nakayama et al., 1981), demonstrating its versatility in chemical synthesis.

Physical Properties Analysis

The physical properties of 1,3-Benzodithiole-2-thione and its derivatives are closely tied to their molecular structures. The synthesis and characterization of these compounds reveal their semiconductor properties, which are influenced by the specific substituents and structural modifications made to the 1,3-Benzodithiole-2-thione backbone (Nishimoto et al., 2023).

Chemical Properties Analysis

The chemical properties of 1,3-Benzodithiole-2-thione are highlighted through its reactions, which lead to various compounds with diverse functionalities. Its ability to react with different reagents and participate in multiple reaction pathways underscores its chemical versatility and the potential for creating a wide array of chemical entities (Nakayama et al., 1996).

Scientific Research Applications

Quantitative Determination in Biological Samples

1,3-Benzodithiole-2-thione is used in the quantitative determination of isothiocyanates (ITCs) and their metabolites. This involves a condensation reaction with 1,2-benzenedithiole to produce 1,3-benzodithiole-2-thione, which can then be quantified using high-performance liquid chromatography. This method was used to quantify urinary excretion of ITCs in subjects consuming broccoli, demonstrating its application in biological studies and health research (Kristensen et al., 2007).

Flash Vacuum Thermolysis Studies

Studies on the flash vacuum thermolysis of 1,3-Benzodithiole-2-thione and related compounds provide insight into their thermal behavior and potential applications in chemical synthesis. Such studies help in understanding the stability and decomposition patterns of these compounds under high temperatures (Drewnowski et al., 2006).

Synthesis of Chemical Compounds

1,3-Benzodithiole-2-thione serves as a starting material in the synthesis of various chemical compounds. For example, its role in the synthesis of diethyl 2,2′-(trisulfane-1,3-diyl)dibenzoate, which involves the formation of complex molecules, highlights its utility in chemical manufacturing and research (Boukebbous et al., 2016).

Spectroscopic and Structural Studies

1,3-Benzodithiole-2-thione is also the subject of spectroscopic and structural studies, which aim to understand its electronic, vibrational, and structural properties. Such research is crucial for its potential applications in material science and pharmaceuticals (Romani & Brandán, 2015).

Thermophysical Properties

The study of the thermophysical properties of 1,3-Benzodithiole-2-thione and related compounds provides valuable information for their potential use in various industrial applications. Understanding their behavior at different temperatures is essential for their application in materials science (Temprado et al., 2008).

Applications in Electrochemistry

Research into the electrochemical properties of 1,3-Benzodithiole-2-thione derivatives has implications for their use in battery technologies and other electrochemical applications. The study of their oxidation potentials and the impact of substitutions on their electronic properties is crucial for developing new materials for energy storage (Li Hong-qi, 2009).

Safety And Hazards

When handling 1,3-Benzodithiole-2-thione, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1,3-benzodithiole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4S3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYIRFMMOVOESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)SC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239409
Record name 1,3-Benzodithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodithiole-2-thione

CAS RN

934-36-1
Record name 1,3-Benzodithiole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
239
Citations
J Nakayama, A Kimata, H Taniguchi… - Bulletin of the Chemical …, 1996 - journal.csj.jp
A sulfur ylide intermediate, produced by a 1,3-dipolar cycloaddition of 1,3-benzodithiole-2-thione (5) with benzyne, was successfully trapped by hydrogen chloride to give a novel …
Number of citations: 23 www.journal.csj.jp
R Sato, S Saito, H Chiba, T Goto, M Saito - Chemistry Letters, 1986 - journal.csj.jp
Ryu SATO,* Satoru SAITO, Hiroshi CHIBA, Takehiko GOTO, and Minoru SAITO Department of Resource Chemistry, Faculty of Engineering Page 1 CHEMISTRY LETTERS, pp. 349-352 …
Number of citations: 42 www.journal.csj.jp
K Rasheed, JD Warkentin - The Journal of Organic Chemistry, 1980 - ACS Publications
During the course of work relating to the synthesis of heterocyclic systems we required a method for the synthesis of nitro-1, 3-benzodithiole-2-thiones and their de-rivatives. Although 1, …
Number of citations: 15 pubs.acs.org
J Nakayama, A Kimata, H Taniguchi… - Chemical …, 1996 - pubs.rsc.org
The reaction of benzyne, generated from 2-carboxybenzenediazonium chloride 4, with 1,3-benzodithiole-2-thione.gives the novel bicyclic sulfonium chloride 7 by trapping of the 1,3-…
Number of citations: 16 pubs.rsc.org
DBJ Easton, D Leaver, TJ Rawlings - Journal of the Chemical Society …, 1972 - pubs.rsc.org
5-Substituted and 4,5-disubstituted 1,2-dithiole-3-thiones react with dimethyl acetylenedicarboxylate to give 1 : 1 adducts, containing a 2-thioacylmethylene-1,3-dithiole system, and 1 : 2 …
Number of citations: 1 pubs.rsc.org
U Jordis, K Bhattacharya, PY Boamah, VJ Lee - Molecules, 2002 - mdpi.com
Thieno[2,3-d]-1,2,3-thiadiazoles (1) react with carbon disulfide in a "Matryoshka-type" double compartment autoclave [ 1 ] to yield thieno[2,3-d]-1,3-dithiol-2-thiones (2). With BH 3 /Me 2 …
Number of citations: 1 www.mdpi.com
Z Arghavani - 1992 - search.proquest.com
The nucleophilic character of 1, 3-benzodithiol-2-ylidene was demonstrated by its insertion to electron deficient and polarized double bonds such as those found in carbonyl compounds …
Number of citations: 2 search.proquest.com
Y Zhang, KL Wade, T Prestera, P Talalay - Analytical biochemistry, 1996 - Elsevier
A recently developed UV spectroscopic method for quantitating isothiocyanates (R–N=C=S) at the nanomole level is based on the observation that the highly electrophilic central …
Number of citations: 257 www.sciencedirect.com
K Okuma, T Tsubone, T Shigetomi, K Shioji… - …, 2005 - library.navoiy-uni.uz
Reaction of 3, 3, 5, 5-tetramethylthiolane-2, 4-thione with benzyne gave a new type of benzodithiole in 78% yield. Dithioester’s thiocarbonyl group initially attacked benzyne to afford the …
Number of citations: 9 library.navoiy-uni.uz
Y Zhang, CG Cho, GH Posner, P Talalay - Analytical biochemistry, 1992 - Elsevier
Organic isothiocyanates are widely distributed in plants and are responsible for a variety of beneficial and toxic biological effects. No direct and generic method for quantitating …
Number of citations: 180 www.sciencedirect.com

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